Home > Products > Screening Compounds P58188 > 6-Cyclopropylmethoxy-9H-purine
6-Cyclopropylmethoxy-9H-purine -

6-Cyclopropylmethoxy-9H-purine

Catalog Number: EVT-8508713
CAS Number:
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Cyclopropylmethoxy-9H-purine is a purine derivative characterized by the presence of a cyclopropylmethoxy substituent. This compound belongs to a class of nucleosides that exhibit various biological activities, including antiviral and antiplatelet aggregation properties. The structure of 6-Cyclopropylmethoxy-9H-purine is significant in medicinal chemistry due to its potential applications in drug development.

Source

The compound can be synthesized through various chemical pathways, often involving modifications to the purine core structure. Research has indicated that derivatives of purine can be obtained from commercially available starting materials, utilizing specific reagents and conditions to achieve the desired substitutions and functional groups .

Classification

6-Cyclopropylmethoxy-9H-purine is classified as a purine derivative, which is a fundamental component of nucleic acids and plays a vital role in cellular metabolism and signaling. It falls under the category of synthetic organic compounds with potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-Cyclopropylmethoxy-9H-purine typically involves multi-step reactions that introduce the cyclopropylmethoxy group onto the purine structure. One common method includes:

  1. Starting Materials: Using 9H-purine as the base structure.
  2. Reagents: Employing cyclopropylmethanol and appropriate catalysts or bases such as sodium hydride or potassium carbonate.
  3. Reactions: The reaction may include alkylation processes where the cyclopropyl group is introduced via nucleophilic substitution or coupling reactions.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) are used for monitoring progress, while purification may involve column chromatography or recrystallization .

Molecular Structure Analysis

Structure

The molecular formula for 6-Cyclopropylmethoxy-9H-purine is C11H12N4OC_{11}H_{12}N_4O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation highlights the cyclopropyl group attached to the methoxy substituent on the purine ring.

Data

  • Molecular Weight: Approximately 220.24 g/mol
  • Structural Features: The compound features a bicyclic purine ring system with a methoxy group at the sixth position and a cyclopropyl group at the corresponding carbon.
Chemical Reactions Analysis

Reactions

6-Cyclopropylmethoxy-9H-purine can undergo various chemical reactions typical for purines, including:

  • Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under certain conditions.
  • Oxidation/Reduction: Functional groups may be oxidized or reduced to yield different derivatives with altered biological activities.

Technical Details

The reactivity of 6-Cyclopropylmethoxy-9H-purine can be influenced by factors such as pH, solvent polarity, and temperature, which are crucial for optimizing yields in synthetic applications.

Mechanism of Action

Process

The mechanism of action for 6-Cyclopropylmethoxy-9H-purine involves its interaction with biological targets, primarily enzymes involved in nucleotide metabolism.

  1. Binding: The compound may act as an inhibitor or modulator by binding to active sites on enzymes.
  2. Biological Activity: Its structural similarity to natural nucleosides allows it to interfere with normal cellular processes, potentially leading to antiviral effects or modulation of platelet aggregation.

Data

Studies have demonstrated that modifications in the purine structure can significantly affect binding affinity and biological activity, underscoring the importance of structural analysis in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

6-Cyclopropylmethoxy-9H-purine has potential applications in:

  • Drug Development: As a lead compound for designing new antiviral agents or antiplatelet drugs.
  • Biochemical Research: Utilized in studies investigating nucleotide metabolism and enzyme inhibition mechanisms.
  • Therapeutic Research: Investigated for its efficacy against various diseases where purine metabolism plays a critical role.
Synthetic Methodologies for 6-Cyclopropylmethoxy-9H-Purine Derivatives

Nucleophilic Substitution Strategies at the C6 Position

Nucleophilic displacement of halogens or activated leaving groups at the purine C6 position constitutes the most direct route to 6-cyclopropylmethoxy-9H-purine derivatives. The electron-deficient character of the C6 position facilitates aromatic nucleophilic substitution (S~N~Ar) reactions under controlled conditions. Key methodologies include:

  • Triazolyl Displacement: 6-(1,2,4-Triazol-1-yl)purine derivatives undergo efficient substitution with cyclopropylmethanol in anhydrous dioxane at 100°C, catalyzed by strong non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method achieves >80% yield while minimizing N-alkylation side products [6]. Alternative catalysts include potassium carbonate (K~2~CO~3~) in dimethylformamide, though prolonged reaction times at 100°C may promote minor decomposition [6] [7].

  • Halogen Exchange: 6-Chloropurine reacts with sodium cyclopropylmethoxide in aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C. Microwave irradiation (100–120°C, 30 min) significantly enhances reaction efficiency, reducing typical reaction times from 24 hours to under 1 hour [7].

Table 1: Nucleophilic Substitution Conditions at Purine C6 Position

Leaving GroupReagentBase/CatalystSolventTemperature (°C)Yield (%)
ChloroCyclopropylmethanolNaHTHF6065–75
1,2,4-TriazolylCyclopropylmethanolDBUDioxane10080–85
1,2,4-TriazolylCyclopropylmethanolK~2~CO~3~DMF10070–78
IodoCyclopropylmethanolNaO~t~BuDMSO8068
  • Solvent and Selectivity Considerations: Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) optimize solubility and reaction kinetics. However, steric hindrance from the cyclopropylmethyl group necessitates careful stoichiometric control (1.2–1.5 equivalents of nucleophile) to suppress dialkylation at N1/N7 positions [6]. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates the C6-regioisomer [7].

Cyclopropane Ring Functionalization Techniques

Functionalization of the cyclopropylmethyl moiety enables diversification of the 6-alkoxy side chain. Strategic approaches leverage the unique reactivity of the strained cyclopropane ring:

  • Radical-Mediated Modifications: The cyclopropane ring serves as a reactivity reporter in nickel-catalyzed C(sp³)–O arylation. Under redox-active conditions, cyclopropylmethyl ethers undergo ring-opening via radical intermediates when treated with aryl halides (e.g., bromobenzene) and nickel catalysts (e.g., Ni(cod)~2~) with bipyridine ligands. This yields linearized γ-aryloxybutene derivatives, confirming radical involvement [2]. Preservation of the cyclopropyl ring requires strictly anaerobic conditions and avoidance of radical initiators [2] [10].

  • Etherification and Alkylation: Cyclopropylmethanol is synthesized via Williamson ether synthesis between cyclopropyl bromide and sodium hydroxide under phase-transfer conditions (tetrabutylammonium bromide, 50°C). Subsequent conversion to the corresponding chloride (thionyl chloride) or bromide (PBr~3~) provides electrophiles for purine C6 substitution. Direct Mitsunobu coupling (diethyl azodicarboxylate, triphenylphosphine) between 9H-purine-6-ol and cyclopropylmethanol in tetrahydrofuran achieves moderate yields (50–60%) but requires careful pH control [10].

Table 2: Cyclopropylmethyl Group Functionalization Methods

Reaction TypeReagents/ConditionsKey ProductRing Integrity
Radical C–O ArylationNi(cod)~2~/Bipy, ArBr, 80°C6-(γ-Aryloxybutoxy)purineOpened
Williamson SynthesisCyclopropyl bromide, NaOH, TBAB, 50°C6-CyclopropylmethoxypurinePreserved
Mitsunobu CouplingDEAD, PPh~3~, THF, 0°C to RT6-CyclopropylmethoxypurinePreserved
HalogenationSOCl~2~ or PBr~3~, refluxCyclopropylmethyl chloride/bromidePreserved
  • Ring-Strain Utilization: The cyclopropyl group’s inherent strain facilitates [2+1] cycloadditions with dichlorocarbene (generated from chloroform and sodium hydroxide) to synthesize spiropentane derivatives, though this remains exploratory for purine systems [2].

Regioselective Modifications of the Purine Core

Achieving site-selective modification at N9, N7, C2, or C8 positions in 6-cyclopropylmethoxy-9H-purine demands precise protecting group strategies and reaction control:

  • N9-Alkylation: Selective protection of the imidazole ring nitrogens (N7/N9) is critical. Transient protection using trimethylsilyl chloride in dimethylformamide at 0°C allows N9-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of cesium carbonate. Subsequent desilylation (aqueous K~2~CO~3~) yields 9-alkyl-6-cyclopropylmethoxypurines in 70–80% yield [10]. Enzymatic methods using purine nucleoside phosphorylase facilitate N9-ribosylation, though this competes with O-alkylation at C6 and requires kinetic control [3].

  • C8 Bromination and Cross-Coupling: Electrophilic bromination at C8 employs bromine in acetic acid or N-bromosuccinimide in dimethylformamide at 25°C. The electron-donating 6-cyclopropylmethoxy group moderately activates C8, requiring stoichiometric control (1.0 equivalent bromine) to avoid dibromination. Resulting 8-bromo derivatives undergo Suzuki coupling (arylboronic acids, Pd(PPh~3~)~4~, Na~2~CO~3~) or Heck reactions to install aryl, vinyl, or alkynyl groups [6].

Table 3: Regioselective Modification Strategies

PositionReactionConditionsKey Controlling Factor
N9AlkylationTMSCl protection; Cs~2~CO~3~, R–X; K~2~CO~3~ deprotectionSteric blocking of N7
C8BrominationNBS, DMF, 25°C, darkElectronic activation by C6 alkoxy
C8Suzuki CouplingArB(OH)~2~, Pd(PPh~3~)~4~, Na~2~CO~3~, DME/H~2~OCompatibility with cyclopropyl group
C2LithiationLDA, THF, –78°C; Electrophile quenchTransient N7-protection with BOC group
  • Orthogonal Functionalization: Sequential modification employs temporary protecting groups: the 2,4-dimethoxybenzyl (Dmb) group at N9 permits C6 alkoxylation, followed by acidolytic Dmb removal (trifluoroacetic acid) and N9 re-functionalization. This strategy enables libraries of 6,9-disubstituted purines [5] [10].

Solid-Phase Synthesis Approaches for Combinatorial Libraries

Solid-phase synthesis facilitates rapid generation of 6-cyclopropylmethoxy-9H-purine derivatives by enabling iterative coupling and purification-free intermediates:

  • Backbone Amide Linker (BAL) Strategy: Purine monomers functionalized with orthogonally protected diaminoalkyl linkers (e.g., Fmoc- and Alloc-protected) are anchored to BAL-functionalized resins via reductive amination. Following Fmoc deprotection (piperidine), 6-chloro-9H-purine is coupled using peptide coupling agents (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Subsequent nucleophilic substitution with cyclopropylmethanol occurs on-resin in dimethylformamide at 60°C for 12 hours [5] [8].

  • Aggregation Mitigation: Purine-rich sequences cause on-resin aggregation, reducing coupling efficiency. Incorporation of 2-hydroxy-4-methoxybenzyl (Hmb) backbone modifications every 5–7 residues disrupts interchain hydrogen bonding, improving solvation and nucleobase accessibility. Hmb removal occurs concomitantly with final trifluoroacetic acid cleavage, yielding >85% pure 22-mer purine derivatives [5].

Table 4: Solid-Phase Synthesis Parameters

Resin TypeLinker ChemistryAggregation ControlCleavage ConditionPurity (%)
TentaGel XV RAMRink amideStandardTFA/TIS/H~2~O (95:2.5:2.5)60–70
ChemMatrix RinkRink amideHmb (10 mol%)TFA/TIS/H~2~O (95:2.5:2.5)85–90
PEG-PS BALBackbone amidePseudoproline dipeptides1% TFA/DCM75–80
Wang ResinAcid-labileDmb (2,4-dimethoxybenzyl)20% HFIP/DCM70
  • Combinatorial Library Design: Mix-and-split techniques incorporate diverse alkoxy groups (including cyclopropylmethoxy) at C6 and variable N9-alkyl chains. Post-assembly, Staudinger-phosphonite reactions introduce electrophilic tags (e.g., ethynyl-phosphonamidates) at cysteine residues of conjugated cell-penetrating peptides, enabling cellular delivery studies [4] [8]. Automated synthesis scales to 1 mmol, producing libraries of 50–100 analogs for screening [5].

Properties

Product Name

6-Cyclopropylmethoxy-9H-purine

IUPAC Name

6-(cyclopropylmethoxy)-7H-purine

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c1-2-6(1)3-14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H,10,11,12,13)

InChI Key

FBECCZYXHYHVQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=NC3=C2NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.